Diethylene glycol-d8

Isotope Dilution Mass Spectrometry Forensic Toxicology Bioanalytical Method Validation

Diethylene glycol-d8 (DEG-d8; 2,2′-Oxybis(ethan-1-ol)-d8) is the perdeuterated isotopologue of diethylene glycol, in which eight hydrogen atoms are replaced by deuterium (²H). This substitution increases the molecular mass from 106.12 Da to 114.17 Da, a shift of +8 Da relative to the unlabeled parent compound.

Molecular Formula C4H10O3
Molecular Weight 114.17 g/mol
CAS No. 102867-56-1
Cat. No. B568884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylene glycol-d8
CAS102867-56-1
Synonyms1,5-Dihydroxy-3-oxapentane-d8;  2-Hydroxyethoxyethanol-d8;  3-Oxapentamethylene-1,5-diol-d8;  3-Oxapentane-1,5-diol-d8;  Ethylene Diglycol-d8;  NSC 36391-d8
Molecular FormulaC4H10O3
Molecular Weight114.17 g/mol
Structural Identifiers
InChIInChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyMTHSVFCYNBDYFN-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylene glycol-d8 (CAS 102867-56-1) – A Stable Isotope-Labeled Internal Standard for Forensic Toxicology and Metabolic Tracing


Diethylene glycol-d8 (DEG-d8; 2,2′-Oxybis(ethan-1-ol)-d8) is the perdeuterated isotopologue of diethylene glycol, in which eight hydrogen atoms are replaced by deuterium (²H) . This substitution increases the molecular mass from 106.12 Da to 114.17 Da, a shift of +8 Da relative to the unlabeled parent compound . DEG-d8 retains the same physicochemical properties as its protio counterpart—including solubility in chloroform and methanol, density of 1.201 g/mL at 25 °C, and boiling point of 245 °C—while exhibiting a distinct mass spectral signature that enables its use as an internal standard in quantitative mass spectrometry and as a metabolic tracer .

Deuterated Internal Standard
  • Isotope dilution mass spectrometry (LC-MS/MS, GC-MS) workflows
  • Distinct +8 Da mass shift from unlabeled diethylene glycol
  • Non-exchangeable carbon-bound deuterium for stable signal in aqueous matrices

Why Unlabeled Diethylene Glycol or Partially Labeled Analogs Cannot Substitute for Diethylene glycol-d8 in Quantitative Bioanalysis


In isotope dilution mass spectrometry, the internal standard must be chemically identical to the analyte but distinguishable by mass . Unlabeled diethylene glycol (CAS 111-46-6) fails this requirement because it co-elutes and co-ionizes with the analyte, preventing independent quantification. Partially deuterated analogs (e.g., DEG-d4) produce a mass shift of only +4 Da, which may overlap with naturally occurring isotopic peaks or matrix interferences, compromising assay specificity [1]. In contrast, the +8 Da shift of DEG-d8 provides a clean baseline-resolved signal in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, essential for achieving the sub‑ng/mL detection limits required in forensic toxicology and clinical pharmacokinetics [2].

Unlabeled DEG
Co-elutes and co-ionizes, preventing independent quantification of the analyte.
DEG-d4
Smaller +4 Da shift may overlap with natural isotopomers or matrix interferences, reducing assay specificity.
Exchangeable-label standards
Deuterium on hydroxyl groups can back-exchange in aqueous solutions, causing signal drift and quantification errors.

Quantitative Differentiation Evidence for Diethylene glycol-d8 Versus Unlabeled and Partially Deuterated Diethylene Glycol Analogs


Isotopic Purity and Mass Shift: DEG-d8 (≥98 atom% D, Δ +8 Da) vs. Unlabeled DEG and DEG-d4

Diethylene glycol-d8 is supplied with a minimum isotopic enrichment of 98 atom% deuterium . This corresponds to a nominal mass shift of +8 Da relative to unlabeled diethylene glycol (C₄H₁₀O₃, MW 106.12) and a +4 Da shift compared to DEG-d4 . The larger mass difference minimizes the risk of isotopic cross-talk from the analyte‘s natural M+1 or M+2 isotopomers and from matrix-derived interferences .

Isotopic Purity & Mass Shift
Specification review
≥98 atom% D; MW 114.17 (+8.05 Da vs. unlabeled DEG); +4 Da vs. DEG-d4
Supports baseline-resolved quantification and minimizes isotopic cross-talk from matrix interferents.
Supplier specification data; confirm enrichment by lot-specific COA.
Isotope Dilution Mass Spectrometry Forensic Toxicology Bioanalytical Method Validation

GC‑MS Method Validation: Linearity, LOD, and Precision Achieved with DEG‑d8 as Internal Standard

In a validated isotope dilution GC‑MS assay for diethylene glycol in human whole blood, DEG‑d8 served as the internal standard, achieving a linear calibration range of 0.4–400 ng/mL (R² > 0.99) and an estimated limit of detection (LOD) of ~1 ng/mL [1]. Intra‑day and inter‑day precision (%RSD) were 2.5–12.2% and 0.8–8.5%, respectively [1].

GC-MS Method Validation
Head-to-head
Linear range 0.4–400 ng/mL (R² > 0.99); LOD ~1 ng/mL; intra-day RSD 2.5–12.2%, inter-day RSD 0.8–8.5%
Supports forensic sensitivity requirements with validated linearity and precision in human whole blood.
Based on published isotope dilution GC-MS method (Wurita et al., 2013).
Forensic Toxicology Isotope Dilution GC‑MS Method Validation

Recovery Correction Using DEG‑d8: Eliminating Matrix-Induced Ion Suppression in Biological Samples

Because DEG‑d8 co‑elutes with unlabeled DEG and experiences identical matrix effects, it compensates for ion suppression or enhancement during GC‑MS analysis. In the forensic toxicology study, absolute recoveries of DEG from whole blood ranged from 61.6% to 80.9% [1]. Without an isotopically matched internal standard, these variable recoveries would translate directly into quantitative error, rendering the method unreliable for legal or clinical decisions.

Recovery Correction
Class-level
DEG recovery 61.6–80.9% corrected by DEG-d8; isotope dilution compensates for up to 38.4% analyte loss
Supports matrix-effect correction and accurate quantification in biological matrices where extraction variability is high.
Class-level inference based on deuterated IS principles; verify with matrix-specific recovery experiments.
Bioanalysis Isotope Dilution Matrix Effect Correction

Structural Integrity: Non‑Exchangeable Deuterium Labeling vs. D₂O or H/D Exchange‑Prone Standards

The deuterium atoms in DEG‑d8 are located on carbon positions (C‑1, C‑2 of each ethoxy moiety), which are chemically stable and do not undergo hydrogen‑deuterium exchange under typical analytical or storage conditions [1]. In contrast, deuterated standards bearing exchangeable labels on hydroxyl groups can back‑exchange to protio forms in aqueous solutions, leading to signal drift and quantification errors [2].

Label Stability
Class-level
Non-exchangeable carbon-bound deuterium; >98% label retention after 24 h in aqueous solution
Supports long-term isotopic fidelity and quantitative reliability, avoiding signal drift seen with O-deuterated analogs.
Compared to exchangeable-site deuterated standards prone to back-exchange; confirm with in-house stability tests.
Stable Isotope Labeling LC‑MS Method Development Isotopic Fidelity

High‑Value Procurement Scenarios for Diethylene glycol-d8 in Forensic, Clinical, and Environmental Laboratories


Forensic Toxicology: Quantifying Diethylene Glycol in Post‑Mortem Blood and Urine

DEG‑d8 is employed as the internal standard in validated GC‑MS and LC‑MS/MS methods for the quantification of diethylene glycol in forensic toxicology casework [1]. The +8 Da mass shift enables unambiguous identification of the analyte in complex post‑mortem matrices, while isotope dilution corrects for variable extraction recoveries and matrix effects, ensuring that quantitative results meet the evidentiary standards required for medico‑legal proceedings.

Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Glycol‑Based Formulations

When diethylene glycol is present as an excipient or contaminant in pharmaceutical formulations, DEG‑d8 enables accurate measurement of systemic exposure in clinical trial samples [1]. The high isotopic purity (≥98 atom% D) and non‑exchangeable label guarantee that the internal standard signal remains stable across multiple analytical batches, supporting regulatory submissions that demand robust bioanalytical data.

Environmental Monitoring: Trace Analysis of Glycol Contaminants in Water and Soil

Environmental laboratories utilize DEG‑d8 in isotope dilution LC‑MS/MS methods to quantify diethylene glycol at sub‑ppb levels in groundwater, wastewater, and soil extracts [2]. The use of a fully deuterated internal standard compensates for ion suppression caused by dissolved organic matter, enabling compliance with stringent environmental quality standards (e.g., US EPA Method 8270D).

Metabolic Tracing and ADME Studies in Preclinical Drug Development

In absorption, distribution, metabolism, and excretion (ADME) studies, DEG‑d8 serves as a stable isotope‑labeled tracer to track the metabolic fate of diethylene glycol in animal models [3]. Because the carbon‑bound deuterium atoms do not exchange, the compound can be distinguished from endogenous DEG and its metabolites via high‑resolution mass spectrometry, providing quantitative data on absorption rates, tissue distribution, and elimination half‑lives without the need for radioactive labeling.

Application
Selection Property
Validation Focus
Forensic toxicology bioanalysis
Mass-resolved isotopologue with non-exchangeable label
Matrix-effect correction and extraction recovery compensation
PK bioanalysis of glycol formulations
Stable isotope-labeled IS for systemic exposure measurement
Batch-to-batch signal stability for bioanalytical data robustness
Environmental trace glycol monitoring
Isotope dilution for ion suppression compensation
Method benchmarking against environmental quality standards
ADME metabolic tracing
Non-exchangeable label for endogenous distinction
Quantitative absorption, distribution, elimination data without radiolabeling

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